Cymal-4

Description

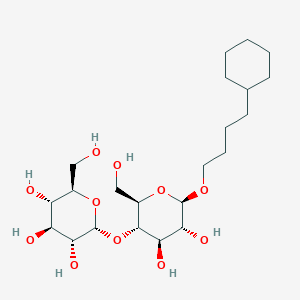

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O11/c23-10-13-15(25)16(26)18(28)22(31-13)33-20-14(11-24)32-21(19(29)17(20)27)30-9-5-4-8-12-6-2-1-3-7-12/h12-29H,1-11H2/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNQXDHDSXBSFV-WXFJLFHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470113 | |

| Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181135-57-9 | |

| Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cymal-4: Properties and Applications in Membrane Protein Research

Introduction: The Critical Role of Detergents in Membrane Protein Science

Membrane proteins, embedded within the lipid bilayer of cells, are central to a vast array of biological processes, from signal transduction to molecular transport. Their hydrophobic nature, however, presents a significant challenge for biochemical and structural analysis. To study these proteins in vitro, they must be extracted from their native membrane environment and stabilized in a soluble form. This is the critical role of detergents: amphipathic molecules that form micelles, creating a hydrophilic exterior that allows the hydrophobic protein to be studied in aqueous solutions. The choice of detergent is paramount, as a suboptimal selection can lead to protein denaturation and loss of function.

This guide provides a comprehensive overview of Cymal-4, a non-ionic detergent increasingly favored for its gentle yet effective properties in the solubilization and purification of membrane proteins for functional and structural studies. We will delve into its chemical properties, its behavior in solution, and provide practical insights into its application, supported by established protocols.

This compound: A Profile of a Mild and Effective Detergent

This compound, scientifically known as 4-Cyclohexyl-1-Butyl-β-D-Maltoside, is a member of the Cymal family of detergents that feature a cyclohexyl group in their hydrophobic tail. This structural feature is key to its advantageous properties.

Chemical Identity and Structure

The amphipathic nature of this compound is conferred by its distinct hydrophilic and hydrophobic regions.[1] The hydrophilic headgroup consists of a maltoside moiety, which is a disaccharide, providing a gentle and non-denaturing interface with the aqueous solvent. The hydrophobic tail is a butyl chain terminating in a cyclohexyl group. This bulky, rigid ring structure is a defining feature that influences its micellar properties and its interaction with membrane proteins.

The chemical structure of this compound can be visualized as follows:

Caption: Schematic of this compound's amphipathic structure.

Key Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a detergent is essential for its effective use in experimental design. The table below summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | 4-Cyclohexyl-1-Butyl-β-D-Maltoside | [1] |

| CAS Number | 181135-57-9 | [1] |

| Molecular Formula | C22H40O11 | [1] |

| Molecular Weight | 480.5 g/mol | [1] |

| Critical Micelle Concentration (CMC) | ~7.6 mM in H2O | [2] |

| Aggregation Number | ~25-45 | [2] |

| Solubility | ≥ 20% in water at 20°C | [2] |

| Purity | ≥ 99% | [2] |

Critical Micelle Concentration (CMC): The Onset of Solubilization

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[3][4][5] Below the CMC, the detergent exists primarily as monomers. Above the CMC, any additional detergent molecules will form micelles.[3][4][5] For effective solubilization of membrane proteins, the detergent concentration must be significantly above its CMC. This compound's relatively low CMC of approximately 7.6 mM allows for the use of lower detergent concentrations while still ensuring micelle formation and effective protein extraction.[2]

Aggregation Number: The Size of the Micelle

The aggregation number refers to the average number of detergent monomers that form a single micelle.[6] For this compound, this number is in the range of 25-45, resulting in relatively small and uniform micelles.[2] This is a crucial advantage in structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), as smaller micelles can lead to better-ordered crystals and less interference in imaging.

Applications of this compound in Membrane Protein Research

This compound's unique properties make it a versatile tool for a range of applications involving membrane proteins.

Solubilization of Membrane Proteins

The primary application of this compound is the gentle and efficient solubilization of integral membrane proteins from the lipid bilayer. Its non-ionic nature minimizes protein denaturation, helping to preserve the native structure and function of the target protein. The cyclohexyl group in its tail is thought to provide a more native-like hydrophobic environment for the transmembrane domains of the protein compared to linear alkyl chain detergents.

Causality Behind Experimental Choices: The selection of a detergent for solubilization is often a balance between efficacy and gentleness. While stronger, ionic detergents can be very effective at disrupting membranes, they often lead to protein denaturation. Mild, non-ionic detergents like this compound are preferred when the preservation of protein activity is paramount. The typical starting concentration for solubilization is 1-2% (w/v), which is well above the CMC, ensuring an adequate supply of micelles to encapsulate the extracted proteins.[7] The optimal concentration, however, should be determined empirically for each specific protein.

Purification of Membrane Proteins

Once solubilized, membrane proteins are typically purified using chromatographic techniques. It is essential to maintain a detergent concentration above the CMC in all buffers throughout the purification process to prevent the protein from aggregating and precipitating. This compound's stability and compatibility with common chromatography resins make it a suitable choice for this application.

Membrane Reconstitution

To study the function of a purified membrane protein in a more native-like environment, it can be reconstituted into artificial lipid bilayers, such as liposomes. This process typically involves mixing the detergent-solubilized protein with lipids, followed by the removal of the detergent. The choice of detergent is critical here, as it must be efficiently removable without disrupting the newly formed proteoliposomes.

Structural Biology

The small and uniform micelles formed by this compound are advantageous for structural studies. In X-ray crystallography, the presence of large, heterogeneous detergent micelles can interfere with crystal packing. Similarly, in cryo-EM, a smaller detergent belt around the protein can lead to higher resolution reconstructions.

Experimental Protocols: A Practical Guide to Using this compound

The following section provides a generalized protocol for the solubilization and purification of a histidine-tagged integral membrane protein using this compound. It is important to note that this is a starting point, and optimization will be necessary for each specific protein.

Workflow for Membrane Protein Solubilization and Purification

Caption: General workflow for membrane protein purification.

Detailed Protocol: Solubilization and Initial Purification of a His-Tagged Membrane Protein

This protocol is adapted from general procedures for membrane protein purification and should be optimized for the specific protein of interest.

Materials:

-

Cell pellet expressing the His-tagged membrane protein of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors)

-

Solubilization Buffer (Lysis Buffer containing 1-2% (w/v) this compound)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% this compound)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% this compound)

-

Ni-NTA affinity resin

-

Ultracentrifuge and appropriate rotors

-

Chromatography column

Procedure:

-

Cell Lysis and Membrane Preparation: a. Resuspend the cell pellet in ice-cold Lysis Buffer. b. Lyse the cells using an appropriate method (e.g., sonication on ice or multiple passes through a French press). c. Centrifuge the lysate at low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove intact cells and cellular debris. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes. e. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer. Repeat the ultracentrifugation step to wash the membranes.

-

Solubilization: a. Resuspend the washed membrane pellet in Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL. b. Incubate the suspension on a rotator or with gentle stirring for 1-2 hours at 4°C to allow for solubilization of the membrane proteins. c. Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized membrane fragments. d. Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Affinity Chromatography: a. Equilibrate the Ni-NTA resin with Wash Buffer. b. Add the solubilized protein supernatant to the equilibrated resin and incubate with gentle mixing for 1-2 hours at 4°C to allow the His-tagged protein to bind. c. Load the resin into a chromatography column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. d. Elute the bound protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

Self-Validating System: Throughout this protocol, it is crucial to monitor the presence and integrity of the target protein. Taking samples at each major step (crude lysate, membrane fraction, solubilized fraction, flow-through, wash, and elution fractions) for analysis by SDS-PAGE and Western blotting (if an antibody is available) will validate the success of each stage of the purification. Functional assays, if available, should be performed on the final purified protein to confirm that it has retained its biological activity.

Safety and Handling of this compound

According to the Safety Data Sheet (SDS), this compound is not classified as a dangerous substance.[2] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[2] Good laboratory practice should be followed to avoid inhalation, ingestion, or contact with skin and eyes.[2] In case of contact, flush the affected area with water.[2]

Conclusion: this compound as a Valuable Tool in the Membrane Protein Researcher's Toolkit

This compound has established itself as a valuable detergent for the study of membrane proteins. Its mild, non-ionic character, coupled with the unique properties conferred by its cyclohexyl group, allows for the gentle and effective solubilization and stabilization of a wide range of membrane proteins. Its low CMC and the formation of small, uniform micelles make it particularly well-suited for downstream applications such as functional reconstitution and structural biology. While the optimal conditions for its use must be empirically determined for each target protein, the principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to successfully incorporate this compound into their experimental workflows, ultimately advancing our understanding of these critical cellular components.

References

-

PUBDB. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

-

Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]

-

CORE. (2019). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Retrieved from [Link]

-

EMBL Hamburg. (n.d.). Membrane Proteins. Retrieved from [Link]

-

Biolin Scientific. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

PMC. (n.d.). Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Aggregation number – Knowledge and References. Retrieved from [Link]

-

NIH. (2014). Variation of the Detergent-Binding Capacity and Phospholipid Content of Membrane Proteins When Purified in Different Detergents. Retrieved from [Link]

-

ResearchGate. (2014). A guide to the properties and uses of detergents in biological systems. Retrieved from [Link]

-

PubMed. (2015). The role of the detergent micelle in preserving the structure of membrane proteins in the gas phase. Retrieved from [Link]

Sources

- 1. Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized Purification of a Heterodimeric ABC Transporter in a Highly Stable Form Amenable to 2-D Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid, tag-free way to purify functional GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detergent-free purification of ABC (ATP-binding-cassette) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipidic cubic phases as matrices for membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Art of Stealth Solubilization: A Technical Guide to Cymal-4 for High-Fidelity Protein Extraction

This guide provides an in-depth exploration of Cymal-4, a non-ionic detergent, for the solubilization of membrane proteins. It is intended for researchers, scientists, and drug development professionals seeking to preserve the structural and functional integrity of their target proteins. We will delve into the core mechanism of this compound's action, provide detailed experimental protocols, and offer insights to empower you to make informed decisions in your protein extraction workflows.

Introduction: The Challenge of Membrane Protein Extraction and the Rise of this compound

Integral membrane proteins, critical players in cellular signaling, transport, and enzymatic activity, are notoriously challenging to study due to their hydrophobic nature. Extracting these proteins from their native lipid bilayer environment without inducing denaturation is a primary hurdle in their characterization. The choice of detergent is paramount, as it must effectively disrupt the membrane while gently cradling the protein to maintain its native conformation.

This compound (4-Cyclohexyl-1-Butyl-β-D-Maltoside) has emerged as a powerful tool in the membrane protein biochemist's arsenal. As a member of the maltoside-based non-ionic detergent family, it offers a unique combination of properties that make it particularly effective for solubilizing and stabilizing a wide range of membrane proteins, including those notoriously sensitive to harsher detergents.[1][2]

The Molecular Architecture of this compound: A Key to its Gentle Power

To understand the efficacy of this compound, we must first examine its molecular structure. This compound is an amphipathic molecule, possessing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region.

-

Hydrophilic Headgroup: The maltoside headgroup is uncharged and highly water-soluble, preventing the detergent from denaturing proteins through harsh electrostatic interactions.[3] This non-ionic character is a key feature of "mild" detergents.

-

Hydrophobic Tail: The 4-cyclohexyl-1-butyl tail provides a bulky and rigid hydrophobic domain. This structure is crucial for disrupting the lipid bilayer and forming stable micelles around the solubilized protein. The cyclohexyl group offers a larger hydrophobic surface area compared to linear alkyl chains of similar length, enhancing its interaction with the transmembrane domains of proteins.

The unique combination of a bulky, rigid hydrophobic tail and a non-ionic, hydrophilic headgroup allows this compound to effectively extract membrane proteins while minimizing the disruption of their delicate tertiary and quaternary structures.[4]

The Mechanism of Action: A Step-by-Step Solubilization Process

The solubilization of a membrane protein by this compound is a multi-step process driven by the detergent's amphipathic nature and its behavior in aqueous solutions.

-

Monomer Partitioning: Below its Critical Micelle Concentration (CMC), this compound exists as individual monomers in solution. When introduced to a membrane preparation, these monomers partition into the lipid bilayer.

-

Membrane Saturation: As the concentration of this compound monomers in the membrane increases, the bilayer becomes saturated and destabilized.

-

Micelle Formation and Protein Extraction: Above the CMC (approximately 7.6 mM in water), this compound monomers spontaneously self-assemble into spherical structures called micelles.[1] These micelles have a hydrophobic core and a hydrophilic exterior. The destabilized membrane breaks apart, and the integral membrane proteins are encapsulated within the this compound micelles. The hydrophobic transmembrane domains of the protein are shielded from the aqueous environment by the hydrophobic tails of the this compound molecules, while the hydrophilic domains of the protein remain exposed to the solvent. This process results in a solution of protein-detergent mixed micelles.[5]

Caption: Mechanism of this compound solubilization.

Physicochemical Properties: A Comparative Overview

The choice of detergent is often guided by its physicochemical properties. The table below provides a summary of key properties for this compound and other commonly used non-ionic detergents.

| Detergent | Chemical Name | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |

| This compound | 4-Cyclohexyl-1-Butyl-β-D-Maltoside | 480.5 | ~7.6 | ~25 |

| DDM | n-Dodecyl-β-D-maltoside | 510.6 | ~0.17 | ~140 |

| DM | n-Decyl-β-D-maltoside | 482.6 | ~1.8 | ~115 |

| LDAO | Lauryldimethylamine-N-oxide | 229.4 | ~1-2 | ~75 |

Data compiled from various sources, including Anatrace product information and peer-reviewed literature.[1][6]

Interpreting the Data:

-

CMC: this compound has a relatively high CMC compared to DDM. This means that a higher concentration of this compound is required to form micelles. While this may seem like a disadvantage, it can be beneficial for certain downstream applications where a lower free monomer concentration is desired.

-

Aggregation Number: The smaller aggregation number of this compound indicates that it forms smaller micelles. This can be advantageous for structural studies, such as crystallography and cryo-electron microscopy (cryo-EM), as smaller micelles can lead to better-ordered crystals and reduced background noise in cryo-EM images.

Experimental Protocol: A Step-by-Step Guide to this compound Solubilization

This protocol provides a general framework for the solubilization of membrane proteins using this compound. Optimization will be required for each specific protein.

Materials

-

Membrane preparation (isolated from cell culture or tissue)

-

This compound (high purity grade)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors)

-

Ultracentrifuge

-

Bradford or BCA protein assay reagents

Experimental Workflow

Caption: Experimental workflow for this compound solubilization.

Detailed Procedure

-

Determine Total Protein Concentration: Accurately determine the total protein concentration of your membrane preparation using a standard protein assay. This is crucial for calculating the appropriate amount of this compound to use.

-

Prepare Solubilization Mixture:

-

Causality: The goal is to achieve a final this compound concentration that is significantly above its CMC (typically 2-5 times the CMC) and to have a sufficient detergent-to-protein mass ratio (often starting at 4:1 and optimizing from there).

-

Calculation:

-

Desired final this compound concentration: e.g., 20 mM (which is ~2.6 times the CMC).

-

Desired detergent:protein ratio (w/w): e.g., 4:1.

-

-

Procedure: In a suitable tube, combine the membrane preparation with the Solubilization Buffer containing the calculated amount of this compound.

-

-

Incubation:

-

Causality: Incubation allows time for the this compound monomers to partition into the membrane, destabilize it, and form mixed micelles with the target protein. Gentle agitation ensures thorough mixing without causing excessive foaming or protein denaturation. Low temperatures (4°C) are generally used to minimize proteolytic degradation and maintain protein stability.

-

Procedure: Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

-

-

Ultracentrifugation:

-

Causality: This step separates the solubilized protein-detergent complexes (in the supernatant) from insoluble material, such as non-solubilized membrane fragments and aggregated proteins (in the pellet).

-

Procedure: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C.

-

-

Collect Supernatant: Carefully collect the supernatant, which contains your solubilized membrane protein.

-

Analyze Solubilization Efficiency:

-

Causality: It is essential to determine the effectiveness of the solubilization.

-

Procedure: Analyze a small aliquot of the supernatant and the re-suspended pellet by SDS-PAGE and Western blotting (if an antibody is available) to visualize the amount of target protein in each fraction.

-

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Solubilization Yield | Insufficient this compound concentration. | Increase the this compound concentration (e.g., up to 50 mM) or the detergent:protein ratio (e.g., up to 10:1). |

| Incomplete membrane disruption. | Increase incubation time or consider brief sonication (use with caution to avoid protein denaturation). | |

| Protein Aggregation/Precipitation | Suboptimal buffer conditions. | Optimize buffer pH, ionic strength (e.g., vary NaCl concentration), or add stabilizing agents like glycerol or specific lipids. |

| Protein instability in this compound. | Screen other detergents from the Cymal series (e.g., Cymal-5, Cymal-6) or other detergent classes. | |

| Interference in Downstream Assays | Excess free this compound monomers or micelles. | Perform detergent exchange into a buffer with a lower this compound concentration (still above the CMC) or into a different detergent better suited for the assay. Consider using detergent removal resins. |

Concluding Remarks: The Strategic Application of this compound

This compound is a valuable detergent for the solubilization of membrane proteins, particularly for applications where maintaining structural and functional integrity is paramount. Its non-ionic nature and unique molecular structure provide a gentle yet effective means of extracting proteins from their native lipid environment. By understanding its mechanism of action and carefully optimizing experimental conditions, researchers can leverage the power of this compound to unlock new insights into the world of membrane proteins.

References

-

CliniSciences. (n.d.). Cymal. Retrieved from [Link]

- Prive, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397.

-

Kotov, V., Bartels, K., Veith, K., Josts, I., Subhramanyam, U. K. T., Günther, C., ... & Garcia-Alai, M. M. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. Scientific reports, 9(1), 1-13. Retrieved from [Link]

- Lee, A. G. (2004). How lipids and proteins affect each other in membranes: a personal historical perspective. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 62-87.

- Popot, J. L. (2010). Amphipols, nanodiscs, and fluorinated surfactants: three non-conventional approaches to studying membrane proteins in aqueous solutions. Annual review of biochemistry, 79, 737-775.

- Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117.

-

Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]

-

Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers & Detergents. Retrieved from [Link]

- Chae, P. S., Rasmussen, S. G., Rana, R. R., Gotfryd, K., Chandra, R., Gether, U., & Kobilka, B. K. (2010). A new class of amphiphiles for membrane protein structural biology.

Sources

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 2. researchgate.net [researchgate.net]

- 3. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Variation of the Detergent-Binding Capacity and Phospholipid Content of Membrane Proteins When Purified in Different Detergents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sjsu.edu [sjsu.edu]

- 6. mdpi.com [mdpi.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Critical Micelle Concentration of Cymal-4

Introduction

In the intricate world of membrane protein science and drug delivery, the selection of an appropriate detergent is a critical determinant of experimental success. Among the diverse array of available surfactants, the non-ionic detergent this compound, scientifically known as 4-Cyclohexyl-1-Butyl-β-D-Maltoside, has carved a significant niche.[1] Its utility is deeply rooted in its unique molecular architecture, which combines a bulky hydrophobic cyclohexyl group with a hydrophilic maltoside headgroup.[1] This amphiphilic nature governs its self-assembly in aqueous solutions, a phenomenon characterized by the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter representing the concentration at which individual surfactant monomers begin to aggregate into thermodynamically stable structures called micelles.[2][3][4][5][6] Understanding and precisely determining the CMC of this compound is paramount for researchers, as it dictates the detergent's behavior and efficacy in solubilizing, stabilizing, and purifying membrane proteins, as well as in formulating drug delivery systems.[1]

This comprehensive guide provides an in-depth exploration of the critical micelle concentration of this compound. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to confidently work with this versatile detergent. We will delve into the principles of micellization, detail established experimental protocols for CMC determination, and discuss the factors that can influence this crucial parameter.

The Molecular Characteristics of this compound

This compound is a non-ionic detergent with the molecular formula C22H40O11 and a molecular weight of approximately 480.5 g/mol .[1] Its structure is distinguished by a cyclohexyl group, which imparts a greater hydrophobicity compared to linear alkyl chains, and a maltoside head group that facilitates favorable hydrogen bonding with the aqueous environment.[1] This distinct combination of a bulky hydrophobic tail and a polar head group contributes to its "mild" detergent properties, enabling the effective solubilization of biological membranes while minimizing protein denaturation.[1]

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| CAS Number | 181135-57-9 | [1] |

| Molecular Formula | C22H40O11 | [1][7] |

| Molecular Weight | 480.5 g/mol | [1][7] |

| Critical Micelle Concentration (CMC) in H2O | ~7.6 mM | [1][7] |

The Concept of Critical Micelle Concentration (CMC)

The critical micelle concentration is the specific concentration of a surfactant at which the formation of micelles becomes spontaneous.[6] Below the CMC, surfactant molecules, or monomers, exist predominantly as individual entities in the bulk solution and at the air-water interface.[8] As the surfactant concentration increases, the interface becomes saturated with monomers, leading to a significant reduction in surface tension.[3][4]

Once the CMC is reached, any further addition of surfactant molecules results in their aggregation into micelles rather than increasing the monomer concentration or further decreasing the surface tension.[4] This process is a cooperative self-assembly driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment.[8] The surface tension of the solution remains relatively constant above the CMC.[3][4]

The significance of the CMC lies in its direct impact on the practical applications of the surfactant. For membrane protein solubilization, a concentration above the CMC is necessary to ensure the formation of micelles that can encapsulate and stabilize the hydrophobic transmembrane domains of the proteins.[1] Conversely, for certain biochemical assays, working near or below the CMC can be advantageous to minimize potential interference from free detergent micelles.[1]

Factors Influencing the CMC of this compound

The CMC of a surfactant is not an immutable constant but can be influenced by various experimental conditions. Understanding these factors is crucial for the rational design of experiments and for ensuring the reproducibility of results.

-

Temperature: For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC.[9] This is often attributed to the dehydration of the hydrophilic headgroups, which promotes micellization.[10] However, at very high temperatures, the disruption of the structured water around the hydrophobic groups can lead to an increase in the CMC.[10][11]

-

Presence of Additives:

-

Electrolytes: The addition of salts to solutions of ionic surfactants generally decreases the CMC by reducing the repulsion between the charged headgroups.[9] While this compound is non-ionic, high concentrations of electrolytes can still have a minor effect on its CMC by altering the solvent properties.

-

Organic Molecules: The presence of other organic molecules, such as alcohols or co-surfactants, can influence the CMC. These molecules can be incorporated into the micelles, altering their stability and formation.[9][10]

-

-

Purity of the Surfactant: The presence of impurities, particularly those that are more surface-active than the primary surfactant, can lead to an artificially low apparent CMC when determined by surface tension methods.[12] It is therefore essential to use a high-purity grade of this compound for accurate CMC determination.

Methodologies for Determining the Critical Micelle Concentration of this compound

Several well-established techniques can be employed to determine the CMC of this compound. Each method relies on monitoring a specific physical property of the surfactant solution that exhibits a distinct change at the CMC. Here, we provide detailed protocols for two of the most common and reliable methods: Surface Tensiometry and Fluorescence Spectroscopy.

Method 1: Surface Tensiometry

Principle: Surface tension measurement is a classic and direct method for determining the CMC.[13] As the concentration of this compound increases, the monomers adsorb at the air-water interface, causing a decrease in the surface tension of the solution.[3] Once the CMC is reached and micelles form in the bulk, the concentration of free monomers at the surface remains relatively constant, and thus the surface tension plateaus.[3][4] The CMC is identified as the concentration at the inflection point of the surface tension versus log concentration curve.[13]

Experimental Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of high-purity this compound powder.

-

Dissolve the this compound in ultrapure water (or the desired buffer) to prepare a concentrated stock solution (e.g., 50 mM). Ensure complete dissolution.

-

-

Preparation of Dilution Series:

-

Prepare a series of this compound solutions with decreasing concentrations by serial dilution of the stock solution. The concentration range should span well below and above the expected CMC of ~7.6 mM. A logarithmic dilution series is often effective.

-

-

Surface Tension Measurement:

-

Use a calibrated tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each this compound solution.

-

Ensure the temperature of the sample is controlled and recorded, as surface tension is temperature-dependent.

-

Allow each solution to equilibrate before measurement to ensure a stable surface tension reading.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph should show two distinct linear regions. The first region, at lower concentrations, will have a negative slope, indicating the decrease in surface tension with increasing surfactant concentration. The second region, at higher concentrations (above the CMC), will be nearly horizontal, indicating a constant surface tension.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[13]

-

Caption: Workflow for CMC determination by surface tensiometry.

Method 2: Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This method utilizes a fluorescent probe, such as pyrene, whose fluorescence properties are sensitive to the polarity of its microenvironment.[13] In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic fluorescence emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant alteration in the pyrene fluorescence spectrum, which can be monitored to determine the CMC.[14][15]

Experimental Protocol:

-

Preparation of Pyrene Stock Solution:

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol at a concentration of approximately 0.1 mM.[14]

-

-

Preparation of this compound Solutions with Pyrene:

-

Prepare a series of this compound solutions at various concentrations, bracketing the expected CMC.

-

To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the low micromolar range (e.g., 1-2 µM). The volume of the organic solvent should be kept to a minimum (e.g., <1% of the total volume) to avoid affecting the CMC.

-

Allow the solutions to equilibrate, and if an organic solvent was used for the pyrene stock, it can be evaporated by gentle warming or under a stream of nitrogen.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to record the fluorescence emission spectrum of pyrene in each this compound solution.

-

The excitation wavelength for pyrene is typically around 334-339 nm.

-

Record the emission spectra over a range that includes the characteristic vibronic peaks of pyrene (e.g., 350-450 nm). Pay close attention to the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities of the first and third vibronic peaks (I1/I3) for each this compound concentration.

-

Plot the I1/I3 ratio as a function of the this compound concentration.

-

Below the CMC, the I1/I3 ratio will be relatively high and constant, as pyrene is in a polar aqueous environment.

-

As micelles form, pyrene partitions into the nonpolar micellar core, causing a significant decrease in the I1/I3 ratio.

-

The plot will typically show a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition or the intersection of the two extrapolated linear portions of the curve.[14]

-

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Conclusion

The critical micelle concentration of this compound is a cornerstone parameter for its effective application in research and development. A thorough understanding of the principles of micellization and the practical aspects of its determination empowers scientists to optimize protocols for membrane protein studies and drug delivery formulations. The methodologies of surface tensiometry and fluorescence spectroscopy, when executed with care and precision, provide reliable and reproducible CMC values. By considering the factors that can influence the CMC, researchers can ensure the validity of their experimental systems and harness the full potential of this compound as a powerful tool in their scientific endeavors.

References

- Alfa Chemistry. (n.d.). Methods to Determine Critical Micelle Concentration (CMC) - Surfactant.

- Smolecule. (n.d.). Buy this compound | 181135-57-9.

- ResearchGate. (n.d.). Methods used for determination of critical micelle concentration.

- Pharmaceutical Press. (n.d.). Factors affecting critical micelle concentration and micellar size.

- Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration.

- KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration.

- Journal of Chromatography A. (2004). Determination of critical micelle concentration of surfactants by capillary electrophoresis.

- ACS Publications. (n.d.). Modeling of the Critical Micelle Concentration (CMC) of Nonionic Surfactants with an Extended Group-Contribution Method. Industrial & Engineering Chemistry Research.

- AAT Bioquest. (2024). What are the factors affecting critical micelle concentration (CMC)?.

- Wikipedia. (n.d.). Critical micelle concentration.

- National Institutes of Health. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study.

- MDPI. (n.d.). Determination of critical micelle concentration of surfactants using fluorescence strategies.

- Calibre Scientific | Molecular Dimensions. (n.d.). This compound, Anagrade (25g).

- Royal Society of Chemistry. (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter.

- Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC).

- DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained.

- Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements.

- ResearchGate. (n.d.). Measurement of Critical Micelle Concentration.

Sources

- 1. Buy this compound | 181135-57-9 [smolecule.com]

- 2. justagriculture.in [justagriculture.in]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. nanoscience.com [nanoscience.com]

- 6. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 8. biolinscientific.com [biolinscientific.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 11. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

Cymal-4: A Senior Application Scientist's In-Depth Guide to a Novel Detergent for Membrane Protein Research

Abstract

This technical guide provides a comprehensive overview of Cymal-4, a non-ionic detergent increasingly utilized in the fields of biochemistry and structural biology for the solubilization, purification, and stabilization of membrane proteins. We will delve into the fundamental physicochemical properties of this compound, including its molecular weight and structure, and present a detailed, field-proven protocol for its application in membrane protein extraction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to advance their research on challenging membrane protein targets.

Introduction: The Challenge of Membrane Protein Structural Biology and the Role of Novel Detergents

Membrane proteins represent a significant portion of the proteome and are the targets of a vast majority of modern pharmaceuticals. However, their hydrophobic nature presents a formidable challenge for biochemical and structural characterization. The extraction of these proteins from their native lipid bilayer environment necessitates the use of detergents, amphipathic molecules that can shield the hydrophobic transmembrane domains while maintaining the protein's native conformation and function.

The ideal detergent should possess a delicate balance of properties: strong enough to disrupt the lipid membrane and solubilize the target protein, yet gentle enough to preserve its structural integrity and biological activity. For decades, detergents like n-dodecyl-β-D-maltoside (DDM) have been the workhorses of the field. However, the increasing complexity of membrane protein targets, such as G protein-coupled receptors (GPCRs) and large protein complexes, has driven the development of novel detergents with improved properties.

This compound (4-Cyclohexyl-1-Butyl-β-D-Maltoside) has emerged as a promising alternative, offering a unique combination of a bulky hydrophobic tail and a maltoside headgroup. This structure imparts distinct characteristics that can be advantageous for the stabilization of a wide range of membrane proteins. This guide will provide a deep dive into the technical specifications of this compound and a practical framework for its effective use in the laboratory.

Physicochemical Properties of this compound

A thorough understanding of a detergent's physicochemical properties is paramount for designing effective solubilization and purification strategies. The key characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 4-Cyclohexyl-1-Butyl-β-D-Maltoside | [1] |

| Molecular Formula | C₂₂H₄₀O₁₁ | [1] |

| Molecular Weight | ~480.5 g/mol | [1] |

| CAS Number | 181135-57-9 | [1] |

| Appearance | White to off-white solid | |

| Type | Non-ionic | |

| Critical Micelle Concentration (CMC) | ~7.6 mM in water | [1] |

The relatively low Critical Micelle Concentration (CMC) of this compound is a notable feature. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[2] A lower CMC means that less detergent is required to maintain a micellar environment, which can be beneficial for downstream applications and can also be more cost-effective.[3]

The Molecular Structure of this compound: A Key to its Efficacy

The efficacy of this compound as a membrane protein stabilizing agent is intrinsically linked to its unique molecular architecture. It consists of two primary components: a hydrophilic maltoside headgroup and a hydrophobic tail composed of a butyl chain linked to a cyclohexyl group.

-

The Hydrophilic Headgroup: The β-D-maltoside headgroup is relatively large and highly water-soluble, providing the necessary hydrophilicity to keep the protein-detergent complex in solution. The maltoside moiety is known for its gentle nature in preserving the native structure of many membrane proteins.[4]

-

The Hydrophobic Tail: The defining feature of this compound is its bulky and rigid cyclohexylbutyl tail. This is in contrast to the linear alkyl chains of traditional detergents like DDM. This rigidity is thought to create a more defined and less dynamic hydrophobic environment within the micelle, which can contribute to enhanced protein stability.[1] The cyclohexyl group's bulkiness can also lead to different packing arrangements around the transmembrane domains of a protein, which in some cases, may be more favorable for maintaining its native fold.

Below is a 2D representation of the this compound chemical structure:

Sources

The Emergence of Cymal-4: A Technical Guide to its Rational Design and Synthesis for Advanced Membrane Protein Research

Introduction: The Membrane Protein Challenge

Integral membrane proteins (IMPs) are central figures in cellular communication, transport, and signaling, representing a vast proportion of the targets for modern pharmaceuticals. However, their inherent hydrophobicity and reliance on a lipid bilayer for structural integrity make them notoriously difficult to study. Extracting these proteins from their native environment while preserving their structure and function is a primary bottleneck in drug discovery and structural biology. This challenge has catalyzed the development of novel amphiphilic molecules—detergents—designed to mimic the native lipid environment in an aqueous solution. The evolution of detergents has moved from simple, often harsh, ionic molecules to more sophisticated, non-ionic structures tailored for gentleness and efficacy. This guide focuses on a significant advancement in this field: the discovery and synthesis of Cymal-4.

Part 1: The Rationale and Discovery of the Cymal Detergent Family

The development of the Cymal series of detergents was born from the need to improve upon the limitations of widely-used alkyl maltosides like n-dodecyl-β-D-maltoside (DDM). While effective, DDM's flexible alkyl chain can sometimes fail to provide sufficient stability for delicate or conformationally dynamic membrane proteins. The central hypothesis behind the Cymal family was that introducing a rigid, bulky hydrophobic group, such as a cyclohexyl ring, into the alkyl tail would create a detergent with superior protein-stabilizing properties. This rigidity is thought to reduce the flexibility of the detergent micelle, providing a more stable pseudo-membrane environment around the solubilized protein.[1]

This compound, or 4-Cyclohexyl-1-Butyl-β-D-Maltoside, emerged from this rational design approach. It is a non-ionic detergent that balances the hydrophilicity of its maltoside headgroup with a unique hydrophobic tail, offering a compelling alternative for researchers working with challenging membrane protein targets.[1]

Physicochemical Properties of this compound

The efficacy of a detergent is dictated by its physicochemical properties. The key parameters for this compound are summarized below, providing a quantitative basis for its application in experimental design.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

| CAS Number | 181135-57-9 | [2] |

| Molecular Formula | C22H40O11 | [2] |

| Molecular Weight | ~480.5 g/mol | [2] |

| Critical Micelle Concentration (CMC) | 7.6 mM | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | High solubility in water | [2] |

Part 2: Synthesis of this compound - A Representative Pathway

While the precise, proprietary synthesis protocols for commercially available this compound are not extensively published in peer-reviewed literature, a valid and representative synthetic route can be constructed based on established principles of glycosidic bond formation. The core of the synthesis is a glycosylation reaction between the hydrophobic alcohol tail and the hydrophilic maltose headgroup.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages: the preparation of the hydrophobic alcohol and the subsequent glycosylation to form the final product.

Caption: A representative two-stage workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative methodology based on standard organic chemistry techniques for synthesizing alkyl glycosides.

Stage 1: Synthesis of 4-Cyclohexyl-1-butanol (Hydrophobic Tail)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a stirred suspension of Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

-

Addition of Starting Material: Dissolve 4-cyclohexylbutyric acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via an addition funnel.[3] The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water, while cooling the flask in an ice bath. This will produce a granular precipitate of aluminum salts.

-

Workup and Purification: Filter the mixture and wash the precipitate thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude alcohol can be purified by vacuum distillation or column chromatography to yield pure 4-cyclohexyl-1-butanol.

Stage 2: Glycosylation and Final Product Formation

-

Protection of Maltose: Acetylate the hydroxyl groups of maltose using acetic anhydride in the presence of a base like pyridine to form peracetylated maltose. This protects the hydroxyls and prevents side reactions.

-

Activation of Anomeric Carbon: Convert the peracetylated maltose into a reactive glycosyl donor, such as α-peracetylmaltosyl bromide. This is typically achieved by reacting the peracetylated sugar with a solution of hydrogen bromide in acetic acid.

-

Glycosylation Reaction (Koenigs-Knorr Method):

-

In a flask protected from light and moisture, dissolve the 4-cyclohexyl-1-butanol (from Stage 1) in a dry, non-polar solvent (e.g., dichloromethane or toluene).

-

Add a catalyst/promoter, such as silver(I) oxide (Ag₂O) or mercury(II) cyanide (Hg(CN)₂).

-

Add the α-peracetylmaltosyl bromide in solution dropwise at room temperature.

-

Stir the reaction for 12-24 hours. The progress is monitored by TLC. The formation of the glycosidic bond is stereochemically influenced by the neighboring group participation of the acetyl group at C-2, favoring the formation of the desired β-anomer.[2]

-

-

Workup: Upon completion, filter the reaction mixture to remove the silver or mercury salts. Wash the filtrate with sodium bicarbonate solution and brine, then dry over Na₂SO₄.

-

Deprotection (Zemplén Deacetylation):

-

Dissolve the crude protected this compound in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

-

Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. The final product, this compound, is then purified using column chromatography (e.g., silica gel with a chloroform/methanol gradient) to yield a pure white solid.

Part 3: Mechanism of Action in Membrane Protein Solubilization

The efficacy of this compound lies in its ability to seamlessly replace the lipid bilayer, creating a stable protein-detergent complex (PDC). This process occurs in a concentration-dependent, three-stage mechanism.

Caption: The three-stage mechanism of membrane protein solubilization by detergents.

-

Partitioning: At concentrations below its CMC, this compound monomers partition into the lipid bilayer. The hydrophobic cyclohexylbutyl tail integrates with the lipid acyl chains, while the hydrophilic maltose headgroup resides near the aqueous interface.

-

Membrane Saturation: As the detergent concentration approaches and exceeds the CMC (7.6 mM for this compound), the membrane becomes saturated with detergent monomers. This destabilizes the bilayer, leading to the formation of mixed lipid-detergent micelles.

-

Solubilization: At higher detergent concentrations, the lipid bilayer is completely disrupted. The integral membrane protein is encapsulated within a micelle composed primarily of this compound molecules, forming a stable, water-soluble protein-detergent complex ready for downstream purification and analysis.

The gentle nature of this compound ensures that this process occurs with minimal disruption to the protein's native tertiary and quaternary structure.[2]

Part 4: Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool across several scientific disciplines.

-

Structural Biology: this compound is used to solubilize and stabilize membrane proteins for structural determination techniques like X-ray crystallography and cryo-electron microscopy. Its ability to maintain protein integrity is crucial for obtaining high-resolution structural data.[2]

-

Biochemical and Biophysical Assays: The mildness of this compound allows for the functional characterization of membrane proteins, such as enzymes and receptors, in a solubilized state. Its defined CMC allows researchers to control for the effects of free detergent monomers versus micelles in sensitive assays.[1]

-

Pharmaceutical Development: In drug formulation, this compound can act as a solubilizing agent to enhance the bioavailability of hydrophobic drug compounds, improving their delivery and efficacy.[2]

Conclusion

This compound represents a significant step in the rational design of detergents for membrane protein science. By incorporating a rigid cyclohexyl group, it offers enhanced stability for challenging protein targets compared to traditional linear-chain detergents. Its synthesis, achievable through established glycosylation chemistry, provides a robust platform for producing high-purity material for critical research applications. As the complexity of membrane protein targets continues to increase, tools like this compound will remain indispensable for advancing our understanding of cellular biology and accelerating the pace of drug discovery.

References

- Chae, P. S., Rasmussen, S. G., Rana, R. R., Gotfryd, K., Chandra, R., Kruse, A. C., ... & Kobilka, B. K. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins.

-

Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Retrieved from [Link]

- Lee, S., Ja, M., & Chae, P. S. (2017). Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization. Chemical Science, 8(2), 1239–1246.

- Stetsenko, A. (2017).

- Song, Y., Ochsenfeld, C., & Chae, P. S. (2018). Asymmetric maltose neopentyl glycol amphiphiles for membrane protein study: Effect of detergent asymmetricity on protein stability.

-

CliniSciences. (n.d.). cymal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447688, Cyclohexyl-Hexyl-Beta-D-Maltoside. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-cyclohexyl-1-butanol. Retrieved from [Link]

Sources

Cymal-4 solubility and stability characteristics

An In-depth Technical Guide to the Solubility and Stability of Cymal-4

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a non-ionic detergent pivotal for the study of membrane proteins. Designed for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with established scientific principles to detail the solubility and stability characteristics of this compound. The methodologies and data presented herein are structured to provide a self-validating framework for experimental design and execution.

Introduction to this compound: A Tool for Membrane Protein Science

This compound, with the chemical name 4-Cyclohexyl-1-butyl-β-D-maltoside, is a member of the maltoside-based series of non-ionic detergents. Its molecular structure is amphipathic, featuring a hydrophilic maltose headgroup and a hydrophobic cyclohexylbutyl tail. This architecture enables this compound to effectively solubilize membrane proteins from the lipid bilayer, forming detergent-protein-lipid mixed micelles that are amenable to downstream biochemical and structural analyses.

The utility of any detergent in membrane protein research is fundamentally dictated by its physicochemical properties. For this compound, a thorough understanding of its solubility and stability is paramount for reproducible experimental outcomes. This guide elucidates these characteristics, providing both quantitative data and detailed protocols for their assessment.

Solubility Characteristics of this compound

The solubility of this compound in aqueous solutions is a critical parameter for its application in membrane protein research. The formation of micelles, which is essential for protein solubilization, is dependent on the detergent concentration exceeding its Critical Micelle Concentration (CMC).

Critical Micelle Concentration (CMC) and Aggregation Number

The CMC is the concentration at which this compound monomers in solution begin to self-assemble into micelles. The aggregation number refers to the average number of detergent monomers per micelle. These parameters are crucial for determining the optimal detergent concentration for protein extraction and purification.

| Parameter | Value | Conditions | Reference |

| CMC | 0.29 mM | In water | |

| Aggregation Number | 84 | In water |

Aqueous Solubility

This compound is known to be soluble in water and commonly used biological buffers. However, its solubility can be influenced by temperature and the presence of other solutes.

Protocol for Determining Equilibrium Solubility

The following protocol outlines a standardized method for determining the equilibrium solubility of this compound in a given buffer system.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific buffer at a defined temperature.

Materials:

-

This compound powder

-

Desired buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials containing the buffer of interest.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the solutions to equilibrate for at least 24 hours to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 x g) for 30 minutes to pellet the undissolved this compound.

-

Quantification: Carefully remove an aliquot of the supernatant, ensuring that no solid material is transferred. Dilute the supernatant with the buffer and measure the concentration of this compound using a suitable analytical method such as UV-Vis spectrophotometry (if this compound has a chromophore) or HPLC with a refractive index detector.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

-

Equilibration Time: A 24-hour equilibration period is chosen to ensure that the system reaches thermodynamic equilibrium, providing a true measure of solubility.

-

Centrifugation: High-speed centrifugation is essential for the complete separation of the solid and liquid phases, preventing overestimation of the solubility.

-

Analytical Method: The choice of analytical method depends on the properties of this compound. HPLC is a more universal and accurate method for quantification.

Visualization of Solubility Assessment Workflow

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Characteristics of this compound

The chemical stability of this compound is crucial for its effective use, as degradation can lead to the formation of impurities that may interfere with protein structure and function.

Factors Affecting Stability

The stability of this compound can be influenced by several factors, including:

-

pH: The glycosidic bond in the maltose headgroup can be susceptible to hydrolysis at acidic pH.

-

Temperature: Elevated temperatures can accelerate the rate of degradation.

-

Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the detergent.

Protocol for Assessing Stability in Solution

This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.

Objective: To assess the stability of this compound in solution under different pH and temperature conditions.

Materials:

-

This compound stock solution (e.g., 10% w/v)

-

Buffers with different pH values (e.g., pH 4, 7, 9)

-

Thermostatically controlled incubators or water baths

-

HPLC system with a suitable column and detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the different pH buffers at a known concentration.

-

Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.

-

Analysis: Analyze the samples by HPLC to determine the remaining concentration of intact this compound and to detect the appearance of any degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation rate constant and the half-life of the detergent under each condition.

Trustworthiness of the Protocol:

This protocol includes a time-course analysis under controlled conditions, which allows for the determination of degradation kinetics. The use of HPLC provides a sensitive and specific method for quantifying the parent compound and its degradation products, ensuring the reliability of the results.

Visualization of Stability Testing Workflow

Caption: Workflow for assessing the stability of this compound in solution.

Recommendations for Handling and Storage

Based on its solubility and stability characteristics, the following recommendations are provided for the handling and storage of this compound:

-

Storage of Solid this compound: this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.

-

Preparation of Stock Solutions: Prepare stock solutions in a suitable buffer at the desired concentration. It is recommended to filter the solution through a 0.22 µm filter to remove any particulate matter.

-

Storage of Stock Solutions: For short-term storage, stock solutions can be kept at 4°C for a few days. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is essential for its effective application in membrane protein research. The data and protocols presented in this guide provide a framework for researchers to optimize their experimental conditions and ensure the integrity of their results. By adhering to the recommended handling and storage procedures, the performance of this compound as a solubilizing agent can be maximized, contributing to advancements in the field of membrane protein science.

References

The Role of Cymal-4 in Membrane Protein Research: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the non-ionic detergent, 4-Cyclohexyl-1-butyl-β-D-maltoside (Cymal-4), and its critical role in the extraction, solubilization, purification, and structural analysis of membrane proteins. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of this compound's mechanism of action, offers detailed experimental protocols, and presents a comparative analysis with other commonly used detergents. Through a synthesis of technical data and field-proven insights, this guide aims to equip scientists with the knowledge to effectively leverage this compound in their membrane protein research endeavors.

Introduction: The Challenge of Membrane Protein Biochemistry

Membrane proteins are integral to a vast array of cellular processes, including signal transduction, nutrient transport, and cell adhesion.[1] They represent a significant portion of the proteome and are the targets of a large percentage of modern pharmaceuticals.[2] However, the hydrophobic nature of their transmembrane domains presents a formidable challenge for their study in aqueous environments.[2][3] Effective solubilization from the lipid bilayer while preserving native structure and function is a critical first step for any downstream biochemical or structural analysis.[4] This necessitates the use of detergents, amphipathic molecules that mimic the lipid environment of the cell membrane.[3]

The ideal detergent must effectively extract the protein from the membrane without causing denaturation, and it must keep the protein soluble and stable in solution for subsequent purification and characterization. The selection of the right detergent is often an empirical process, with no single detergent being universally optimal for all membrane proteins.[3][5]

This compound: A Cyclohexyl-Maltoside Detergent

This compound belongs to the Cymal series of detergents, which are characterized by a cyclohexyl group in their hydrophobic tail and a maltoside head group.[6] This unique chemical structure confers specific properties that make it a valuable tool in membrane protein research.

Chemical Structure and Physicochemical Properties

This compound, or 4-Cyclohexyl-1-butyl-β-D-maltoside, is a non-ionic detergent.[6] Its non-ionic nature makes it less likely to denature proteins compared to ionic detergents.[3] The cyclohexyl group in its hydrophobic tail provides a rigid and bulky structure, which is thought to contribute to the formation of smaller, more uniform micelles compared to detergents with linear alkyl chains.[6]

A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles.[3] Above the CMC, detergents can effectively solubilize membrane proteins by forming mixed micelles containing the protein, lipids, and detergent molecules.[4] this compound has a relatively high CMC compared to some other commonly used detergents like DDM and LMNG, which can be advantageous for its removal during downstream applications.[5]

Table 1: Comparative Physicochemical Properties of Common Detergents

| Detergent | Chemical Class | CMC (mM) | Aggregation Number | Micelle Molecular Weight (kDa) |

| This compound | Cyclohexyl-Maltoside | 7.6 | ~45 [6] | ~22 [6] |

| DDM | Alkyl Maltoside | 0.17 | 98-145 | 50-74 |

| LMNG | Maltose Neopentyl Glycol | 0.01 | ~180 | ~140 |

| OG | Alkyl Glucoside | 20-25 | 27-100 | 8-29 |

Note: CMC, Aggregation Number, and Micelle Molecular Weight can vary depending on experimental conditions such as temperature, pH, and ionic strength.

Mechanism of Action: Solubilizing the Insoluble

The process of membrane protein solubilization by this compound, like other detergents, involves the disruption of the lipid bilayer and the formation of protein-detergent-lipid mixed micelles.

Caption: this compound solubilization of a membrane protein.

At concentrations below its CMC, this compound exists as monomers in solution. As the concentration increases and surpasses the CMC, these monomers assemble into micelles. These micelles then interact with the lipid bilayer, partitioning into the membrane and disrupting its structure. The hydrophobic tails of the this compound molecules interact with the hydrophobic transmembrane domains of the protein and the acyl chains of the lipids, while the hydrophilic maltoside headgroups face the aqueous environment. This results in the formation of soluble mixed micelles, effectively extracting the membrane protein from its native lipid environment.[4]

Experimental Protocols: A Practical Guide to Using this compound

The successful solubilization and purification of a membrane protein using this compound requires careful optimization of several experimental parameters.

General Workflow for Membrane Protein Purification

The overall process of purifying a membrane protein using this compound typically follows a series of well-defined steps, from cell lysis to the final purified protein.

Caption: A typical workflow for membrane protein purification using this compound.

Step-by-Step Solubilization Protocol

This protocol provides a starting point for the solubilization of a target membrane protein using this compound. Optimization will likely be required for each specific protein.

Materials:

-

Isolated cell membranes containing the target protein.

-

Solubilization Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol.

-

This compound stock solution (e.g., 10% w/v).

-

Protease inhibitors.

Procedure:

-

Determine Protein Concentration: Quantify the total protein concentration of your membrane preparation.

-

Prepare Solubilization Mix: In a microcentrifuge tube, combine the isolated membranes with the Solubilization Buffer and protease inhibitors. A typical starting protein concentration is 1-10 mg/mL.

-

Add this compound: Add this compound from the stock solution to the desired final concentration. A good starting point is a detergent-to-protein ratio of 2:1 to 10:1 (w/w).[2] It is crucial that the final this compound concentration is above its CMC (7.6 mM or ~0.37% w/v).

-

Incubation: Incubate the mixture with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C. The optimal incubation time should be determined empirically.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet any unsolubilized material.

-

Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane protein in this compound micelles. This fraction is now ready for purification.

Optimization of Solubilization Conditions

To maximize the yield and stability of the target protein, it is essential to screen various solubilization parameters:

-

Detergent-to-Protein Ratio: Titrate the this compound concentration to find the optimal ratio that efficiently solubilizes the protein without causing inactivation.

-

Incubation Time and Temperature: Vary the incubation time and temperature (typically 4°C to room temperature) to enhance solubilization efficiency.

-

Buffer Composition: Optimize the pH, ionic strength, and the presence of additives like glycerol or specific lipids in the solubilization buffer.

Detergent Exchange

In some cases, it may be necessary to exchange this compound for a different detergent that is more suitable for downstream applications such as crystallization or specific functional assays. Common methods for detergent exchange include:

-

Dialysis: Effective for detergents with a high CMC. The protein-detergent complex is dialyzed against a buffer containing the new detergent.

-

Size Exclusion Chromatography (SEC): The protein is passed through a SEC column equilibrated with a buffer containing the new detergent.

-

Affinity Chromatography: The protein is bound to an affinity resin, and the column is washed extensively with a buffer containing the new detergent before elution.

Applications of this compound in Advanced Membrane Protein Research

This compound has proven to be a valuable tool in the structural and functional characterization of a variety of challenging membrane proteins, including G protein-coupled receptors (GPCRs) and ion channels.

Structural Biology: Cryo-EM and X-ray Crystallography

The relatively small and uniform micelles formed by this compound can be advantageous for structural studies. Smaller micelles can lead to less "noise" in cryo-electron microscopy (cryo-EM) images and may facilitate the growth of well-ordered crystals for X-ray crystallography. While specific case studies detailing the use of this compound for high-resolution structures are still emerging, the broader Cymal family has shown promise. For instance, Cymal-5 has been successfully employed in the extraction of various membrane proteins for structural analysis.[3]

The general workflow for preparing a membrane protein sample for cryo-EM involves solubilization and purification in a suitable detergent like this compound, followed by vitrification on an EM grid. The quality of the final reconstructed map is highly dependent on the stability and homogeneity of the protein-detergent complex.